

Application Notes and Protocols for 3-Ethyl-3-methylpentane in Organic Synthesis

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Compound of Interest

Compound Name: 3-Ethyl-3-methylpentane

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These application notes provide an overview of the potential use of **3-ethyl-3-methylpentane** in organic synthesis, focusing on its application as a starting material in radical halogenation reactions. Due to its saturated and sterically hindered structure, **3-ethyl-3-methylpentane** is largely unreactive under many standard organic synthesis conditions, making its primary utility in transformations that can activate C-H bonds, such as free radical reactions.

Physicochemical Properties of 3-Ethyl-3-methylpentane

A thorough understanding of the physical properties of a starting material is crucial for reaction setup and purification. **3-Ethyl-3-methylpentane** is a branched-chain alkane and an isomer of octane.^[1] It is a colorless and highly flammable liquid.^[2]

Property	Value
Molecular Formula	C ₈ H ₁₈ [3]
Molecular Weight	114.23 g/mol [3]
CAS Number	1067-08-9[3]
Boiling Point	118.2 °C[4]
Flash Point	13.1 °C[4]
logP (o/w)	4.64 (estimated)[4]
Solubility in water	8.576 mg/L at 25 °C (estimated)[4]

Table 1: Physicochemical properties of **3-ethyl-3-methylpentane**.

Application in Radical Halogenation

Alkanes can be functionalized through radical halogenation, which involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br).[5] This reaction is typically initiated by UV light or heat. The regioselectivity of the reaction is dependent on the stability of the resulting radical intermediate (tertiary > secondary > primary). In the case of **3-ethyl-3-methylpentane**, there is one tertiary, six secondary, and nine primary hydrogens.

The reaction of **3-ethyl-3-methylpentane** with a halogen (X₂) under radical conditions is expected to yield a mixture of monohalogenated isomers. The tertiary hydrogen at the C3 position is the most likely site for substitution due to the high stability of the resulting tertiary radical.

Experimental Protocol: Radical Bromination of 3-Ethyl-3-methylpentane

This protocol describes a representative procedure for the monobromination of **3-ethyl-3-methylpentane**.

Objective: To synthesize a mixture of monobrominated **3-ethyl-3-methylpentane** isomers, with an enrichment of 3-bromo-**3-ethyl-3-methylpentane**.

Materials:

- **3-Ethyl-3-methylpentane** (>99.0% purity)
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄), anhydrous
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Sodium sulfate (Na₂SO₄), anhydrous
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- UV lamp (optional, if AIBN/BPO is not used)
- Separatory funnel
- Rotary evaporator
- Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve **3-ethyl-3-methylpentane** (11.4 g, 0.1 mol) in 50 mL of anhydrous carbon tetrachloride.
- **Addition of Reagents:** To the solution, add N-bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of AIBN (0.164 g, 0.001 mol).
- **Reaction Initiation:** The reaction mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.

- Monitoring the Reaction: The reaction progress can be monitored by observing the consumption of NBS (succinimide, a byproduct, will float on top of the CCl_4). The reaction is typically complete within 1-3 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the succinimide byproduct.
 - Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any remaining HBr.
 - Wash with deionized water (2 x 25 mL).
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification and Analysis:
 - Filter off the drying agent.
 - Remove the solvent (CCl_4) under reduced pressure using a rotary evaporator.
 - The resulting crude product, a mixture of monobrominated isomers, can be analyzed by GC-MS to determine the product distribution. Further purification by fractional distillation may be performed to separate the isomers.

Expected Product Distribution (Representative Data):

The distribution of monobrominated products is influenced by both the statistical probability of C-H bond abstraction and the stability of the resulting radical.

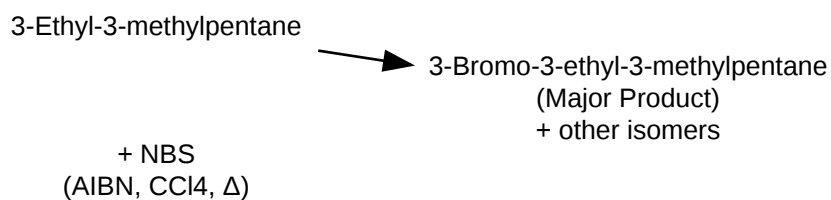
Product	Type of Hydrogen	Number of Hydrogens	Relative Reactivity (Br ₂)	Predicted Yield (%)
3-Bromo-3-ethyl-3-methylpentane	Tertiary	1	1600	~75%
1-Bromo-3-ethyl-3-methylpentane	Primary	9	1	~5%
2-Bromo-3-ethyl-3-methylpentane	Secondary	6	82	~20%

Table 2: Predicted product distribution for the monobromination of **3-ethyl-3-methylpentane** based on relative reactivity rates of radical bromination (tertiary:secondary:primary = 1600:82:1).

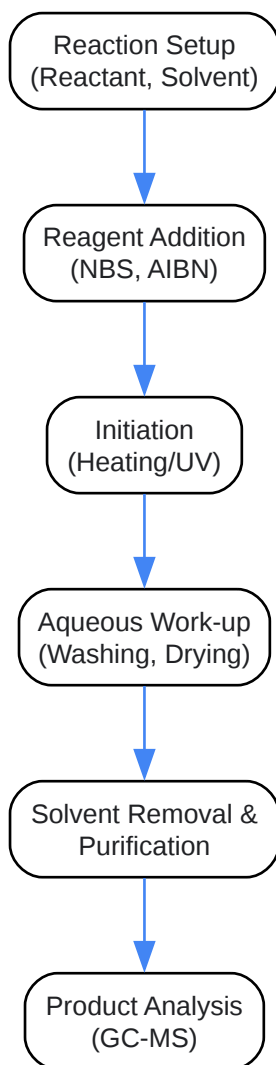
Visualizations

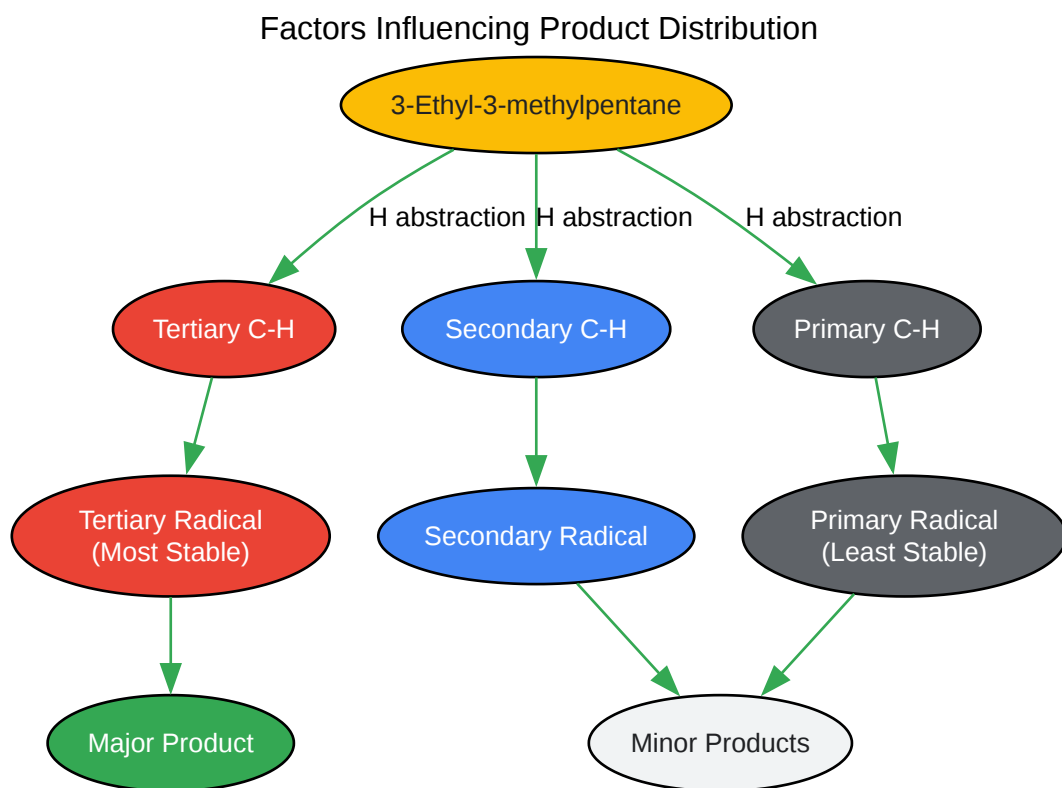
Reaction Scheme

Radical Bromination of 3-Ethyl-3-methylpentane



Workflow for Radical Bromination





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